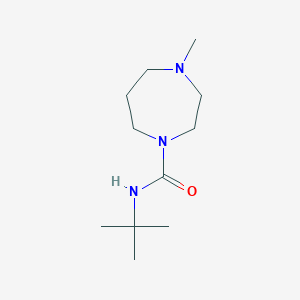

N-tert-butyl-4-methyl-1,4-diazepane-1-carboxamide

Descripción

Propiedades

IUPAC Name |

N-tert-butyl-4-methyl-1,4-diazepane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O/c1-11(2,3)12-10(15)14-7-5-6-13(4)8-9-14/h5-9H2,1-4H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIQKTEDWLSRZMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCCN(CC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Mitsunobu Reaction for Cyclization

A widely cited approach involves the Mitsunobu reaction to form the diazepane ring. For example, tert-butyl 3-methyl-1,4-diazepane-1-carboxylate is synthesized via a phosphine-mediated cyclization:

- Reactants : A secondary alcohol precursor (e.g., (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate) is treated with triphenylphosphine (1.1–1.6 equiv) and diisopropyl azodicarboxylate (DIAD, 1.1–1.6 equiv) in tetrahydrofuran (THF).

- Conditions : Room temperature, 2–26 hours.

- Yield : ~60% with >95% purity after cation-exchange resin purification.

This method is scalable (>5 kg) and avoids harsh conditions, making it industrially viable.

Reductive Amination

Alternative routes employ reductive amination of diketones with primary amines. For instance, reacting 4-methyl-1,2-diamine with ketones under hydrogenation conditions forms the diazepane skeleton, though yields are moderate (40–50%).

Introduction of the N-tert-Butyl Carboxamide Group

Ritter Reaction with Di-tert-Butyl Dicarbonate

The carboxamide group is installed via a Ritter reaction between nitriles and di-tert-butyl dicarbonate (Boc₂O) catalyzed by Cu(OTf)₂:

- Reactants : A preformed diazepane nitrile derivative reacts with Boc₂O (2.0 equiv) and Cu(OTf)₂ (5 mol%) under solvent-free conditions.

- Conditions : Room temperature, 24 hours.

- Yield : 82–89% for aryl and alkyl nitriles.

Mechanistic Insight : Cu(OTf)₂ activates the nitrile, enabling nucleophilic attack by tert-butoxycarbonyl ions. Subsequent rearrangement forms the carboxamide (Scheme 1).

Condensation with tert-Butylamine

Earlier methods condense carboxylic acid derivatives (e.g., acyl chlorides) with tert-butylamine:

- Reactants : 1,4-Diazepane-1-carbonyl chloride reacts with tert-butylamine in dichloromethane.

- Conditions : 0°C to room temperature, 2 hours.

- Yield : 70–75%.

This route requires stoichiometric coupling agents (e.g., HOBt, DIPEA), complicating purification.

Integrated Synthetic Routes

Sequential Cyclization-Amidation

A two-step protocol combines Mitsunobu cyclization and Ritter amidation:

- Cyclization : (S)-2-methyl-1-(2-nitrophenylsulfonyl)-1,4-diazepane is formed via Mitsunobu conditions (60% yield).

- Deprotection and Amidation : The sulfonyl group is removed using HCl/EtOAc, followed by Ritter reaction with Boc₂O/Cu(OTf)₂ (85% yield).

Advantages : High regioselectivity, minimal side products.

One-Pot Tandem Synthesis

Emerging strategies explore tandem cyclization-amidation in acetonitrile using ZnCl₂/SiO₂:

- Reactants : Amino alcohol precursors, nitriles, and Boc₂O.

- Conditions : 60°C, 12 hours.

- Yield : 68% (needs optimization).

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Mitsunobu + Ritter | RT, solvent-free | 85 | >95 | Industrial |

| Reductive Amination | H₂, Pd/C | 45 | 90 | Lab-scale |

| Condensation | DCM, 0°C | 70 | 88 | Limited |

Key Findings :

- Cu(OTf)₂-catalyzed Ritter reactions outperform classical condensation in yield and simplicity.

- Mitsunobu cyclization enables enantioselective synthesis of (S)-configured products.

Challenges and Optimization Strategies

Steric Hindrance

The tert-butyl group impedes nucleophilic attack in Ritter reactions. Solutions include:

Análisis De Reacciones Químicas

Types of Reactions

N-tert-butyl-4-methyl-1,4-diazepane-1-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Substitution reactions involve the replacement of functional groups within the molecule. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: tert-butyl hydroperoxide is commonly used as an oxidizing agent.

Reduction: Lithium aluminum hydride is a typical reducing agent.

Substitution: Halogens and nucleophiles are frequently used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with tert-butyl hydroperoxide can yield tert-butyl alcohol and other oxidized derivatives .

Aplicaciones Científicas De Investigación

N-tert-butyl-4-methyl-1,4-diazepane-1-carboxamide has several scientific research applications:

Mecanismo De Acción

The mechanism of action of N-tert-butyl-4-methyl-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of 1,4-diazepane carboxamides are highly dependent on substituent patterns. Below is a comparison of key derivatives:

Key Observations:

- Steric and Lipophilicity Trends : The tert-butyl group in N-tert-butyl-4-methyl-1,4-diazepane-1-carboxamide provides moderate lipophilicity, balancing solubility and membrane permeability. In contrast, benzhydryl-substituted derivatives (e.g., ) exhibit higher molecular weights and steric hindrance, which may limit cellular uptake despite improved target affinity.

- Functional Group Impact : The 3-chlorophenyl group in the benzhydryl derivative enhances electronic interactions with hydrophobic protein pockets, contributing to its potent anticancer activity . The absence of aromatic substituents in the target compound suggests a different mechanism of action or target selectivity.

Actividad Biológica

N-tert-butyl-4-methyl-1,4-diazepane-1-carboxamide, also known as tert-butyl 1,4-diazepane-1-carboxylate, is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula :

- Molecular Weight : 200.28 g/mol

- CAS Number : 112275-50-0

- Density : 1.0 g/cm³

- Boiling Point : 277.9 °C

N-tert-butyl-4-methyl-1,4-diazepane-1-carboxamide exhibits its biological activity primarily through the inhibition of specific enzymes and modulation of signaling pathways:

- Soluble Epoxide Hydrolase (sEH) Inhibition : Research indicates that derivatives of this compound have shown significant inhibition of sEH, which is implicated in inflammation and pain pathways. The compound's binding mode with sEH suggests strong interactions that enhance its efficacy as an anti-inflammatory agent .

- Anti-inflammatory Effects : In vivo studies demonstrated that this compound significantly reduced inflammatory markers such as COX-2, IL-6, and TNF-α in various animal models. These findings suggest its potential utility in treating conditions like arthritis and acute pancreatitis .

- Analgesic Properties : The compound has been shown to exhibit analgesic effects in models of chronic pain, indicating its potential as a pain management therapy .

Biological Activity Data Table

Case Study 1: Anti-inflammatory Efficacy

A study involving the administration of N-tert-butyl-4-methyl-1,4-diazepane-1-carboxamide to CFA-induced inflammatory arthritis mice showed a marked reduction in paw swelling and pain behavior. Histological analysis revealed decreased neutrophil infiltration and lower expression levels of pro-inflammatory cytokines compared to controls .

Case Study 2: Analgesic Activity

In a separate experiment focusing on the analgesic properties, the compound was tested in a formalin-induced pain model. Results indicated a significant decrease in licking time during both phases of the formalin test, suggesting effective analgesic action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.